2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is an organic compound that belongs to the class of indane-1,3-dione derivatives. This compound is characterized by the presence of an indane-1,3-dione core structure, which is modified by the attachment of a 3-acetylphenylamino group through a methylene bridge. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a base such as piperidine or pyridine. The reaction is typically performed in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The industrial process may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
3-Acetylphenylamine: A precursor used in the synthesis of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione.
Indanone: Another related compound with applications in medicinal chemistry and organic synthesis.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDVZWEZTZDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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